2-amino-3-(5-fluoro-1H-indol-2-yl)propanoic acid
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Overview
Description
2-amino-3-(5-fluoro-1H-indol-2-yl)propanoic acid is an indole derivative with a fluorine atom at the 5-position of the indole ring. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-fluoro-1H-indol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid in a solvent like 1-propanol . The reaction proceeds under reflux conditions to yield the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(5-fluoro-1H-indol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2-amino-3-(5-fluoro-1H-indol-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(5-fluoro-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The fluorine atom at the 5-position can enhance the compound’s binding affinity and selectivity for certain targets . Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid
- 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid
- 2-amino-3-(5-methyl-1H-indol-2-yl)propanoic acid
Uniqueness
2-amino-3-(5-fluoro-1H-indol-2-yl)propanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
1379890-11-5 |
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Molecular Formula |
C11H11FN2O2 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
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